Ethyl 6-fluoro-1H-indazole-5-carboxylate
Description
Ethyl 6-fluoro-1H-indazole-5-carboxylate is a fluorinated indazole derivative characterized by a fluorine atom at the 6-position and an ethyl ester group at the 5-position of the indazole core. Indazoles are nitrogen-containing heterocycles with a fused benzene and pyrazole ring, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C10H9FN2O2 |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
ethyl 6-fluoro-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-3-6-5-12-13-9(6)4-8(7)11/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
WXVLCAUBQMNGJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=NN2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoro-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorobenzohydrazide, which is then cyclized to form the indazole ring . The resulting intermediate is then esterified with ethanol in the presence of a suitable catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity . Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-1H-indazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Ethyl 6-fluoro-1H-indazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The presence of the fluorine atom enhances its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Substituent Position and Electronic Effects
- Fluorine's electron-withdrawing nature can influence aromatic ring reactivity and metabolic stability .
- Ester Group : Ethyl esters (e.g., this compound) exhibit higher lipophilicity compared to methyl esters (e.g., Mthis compound), impacting membrane permeability and bioavailability . Conversion to the carboxylic acid form (6-Fluoro-1H-indazole-5-carboxylic acid) increases polarity, likely reducing cellular uptake but enhancing solubility for formulation .
Heterocycle Variations
- Indazole vs. Indole: Replacing the indazole core with indole (e.g., Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate) removes one nitrogen atom, altering hydrogen-bonding capacity and aromatic π-stacking interactions.
- Imidazole Derivatives: Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate features a smaller, less aromatic imidazole ring. The amino group introduces hydrogen-bond donor functionality, which may enhance interactions with enzymes or receptors .
Halogen and Functional Group Effects
- Chlorine Substitution : The 5-chloro-6-fluoro substitution in indole derivatives adds steric bulk and electron-withdrawing effects, which could improve binding to hydrophobic pockets but increase metabolic liabilities .
- Bromo or iodo substituents (e.g., 5-Bromo-6-fluoro-3-iodo-1H-indazole) introduce heavy atoms, useful in crystallography or radioimaging but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
